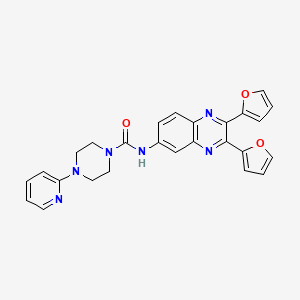![molecular formula C22H18BrF3N2O2 B3614510 5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B3614510.png)
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide
Descripción general
Descripción
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide, also known as BVT.2733, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. 2733.
Mecanismo De Acción
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are important for cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cell death in cancer cells. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of tumors in preclinical models of cancer. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of arthritis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide is its specificity for HSP90, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration schedule for this compound.
Direcciones Futuras
There are several future directions for the development and study of 5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine the optimal dosage and administration schedule. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and other diseases. Finally, the development of analogs of this compound with improved properties such as solubility and bioavailability could lead to the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. In addition to cancer, this compound has also been studied for its potential therapeutic effects in other diseases such as arthritis and inflammation.
Propiedades
IUPAC Name |
5-bromo-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF3N2O2/c23-18-6-2-3-15-16(18)4-1-5-17(15)21(29)27-19-13-14(22(24,25)26)7-8-20(19)28-9-11-30-12-10-28/h1-8,13H,9-12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBQLPYJSZYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3614432.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3614440.png)

![4-fluoro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614455.png)
![3,4-dichloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614460.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3614461.png)
![3-(1-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B3614469.png)
![N-{[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3614478.png)
![{2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3614488.png)
![{4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3614496.png)

![N-benzyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B3614499.png)
![5-(3-chlorophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3614501.png)
